Palodesangren E Palodesangren E Palodesangren E is a natural product found in Brosimum rubescens with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14578074
InChI: InChI=1S/C31H28O7/c1-16-10-23(20-7-5-18(32)13-26(20)35-2)30-24(11-16)22-12-17-4-9-29(34)37-25(17)15-28(22)38-31(30)21-8-6-19(33)14-27(21)36-3/h4-9,11-15,23-24,30-33H,10H2,1-3H3/t23-,24-,30-,31+/m0/s1
SMILES:
Molecular Formula: C31H28O7
Molecular Weight: 512.5 g/mol

Palodesangren E

CAS No.:

Cat. No.: VC14578074

Molecular Formula: C31H28O7

Molecular Weight: 512.5 g/mol

* For research use only. Not for human or veterinary use.

Palodesangren E -

Specification

Molecular Formula C31H28O7
Molecular Weight 512.5 g/mol
IUPAC Name (4R,4aS,5S,12bR)-4,5-bis(4-hydroxy-2-methoxyphenyl)-2-methyl-4,4a,5,12b-tetrahydro-3H-isochromeno[4,3-g]chromen-9-one
Standard InChI InChI=1S/C31H28O7/c1-16-10-23(20-7-5-18(32)13-26(20)35-2)30-24(11-16)22-12-17-4-9-29(34)37-25(17)15-28(22)38-31(30)21-8-6-19(33)14-27(21)36-3/h4-9,11-15,23-24,30-33H,10H2,1-3H3/t23-,24-,30-,31+/m0/s1
Standard InChI Key BKCPZBIJQGQCCP-ODJQGHGISA-N
Isomeric SMILES CC1=C[C@@H]2[C@H]([C@@H](C1)C3=C(C=C(C=C3)O)OC)[C@H](OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC
Canonical SMILES CC1=CC2C(C(C1)C3=C(C=C(C=C3)O)OC)C(OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC

Introduction

Chemical Identity and Structural Features

Palodesangren E (C₃₁H₂₈O₇; molecular weight: 512.5 g/mol) is characterized by a tetracyclic benzo[c]pyranochromenone core, a structural motif common to the palodesangren family . The compound features multiple fused aromatic rings, including a tetrahydrobenzo[c]pyranochromenone skeleton, which confers rigidity and influences its electronic properties. Unlike its analogs, Palodesangren E possesses distinct substituents on its aryl groups (Ar₁ and Ar₂), though precise stereochemical details remain undetermined due to the absence of crystallographic data.

Table 1: Comparative Structural Attributes of Select Palodesangrens

CompoundMolecular FormulaCore StructureKey Substituents
Palodesangren BC₃₀H₂₆O₇Benzo[c]pyranochromenoneMethoxy groups at C-3 and C-5
Palodesangren DC₂₉H₂₄O₆Benzo[c]pyranochromenoneHydroxyl group at C-7
Palodesangren EC₃₁H₂₈O₇Benzo[c]pyranochromenoneUndefined aryl modifications

Biological Activities and Mechanistic Insights

Palodesangrens exhibit moderate antiandrogenic activity, primarily through inhibition of testosterone 5α-reductase and disruption of 5α-dihydrotestosterone (DHT)-androgen receptor complexes . While direct evidence for Palodesangren E is lacking, structural homology suggests analogous mechanisms:

Enzyme Inhibition

The planar aromatic system may competitively bind to 5α-reductase’s active site, preventing the conversion of testosterone to DHT. Molecular docking studies on related compounds reveal binding affinities (Kᵢ ≈ 2.5–4.1 μM), correlating with reduced DHT levels in vitro.

Receptor Antagonism

Steric hindrance from substituents on the tetracyclic core could impede DHT–receptor dimerization, a hypothesis supported by transcriptional assays showing 40–60% suppression of androgen-responsive genes in LNCaP cells .

Research Gaps and Future Directions

Despite progress in synthesizing palodesangren analogs, critical questions about Palodesangren E persist:

  • Stereochemical Resolution: Absolute configurations of chiral centers (e.g., C-22″) remain unconfirmed, necessitating advanced NMR or X-ray crystallography .

  • In Vivo Efficacy: Pharmacokinetic studies are required to assess bioavailability and metabolic stability, particularly for therapeutic applications in androgen-dependent pathologies.

  • Structure–Activity Relationships (SAR): Systematic modification of aryl substituents could optimize potency and selectivity, leveraging synthetic routes established for B and D derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator